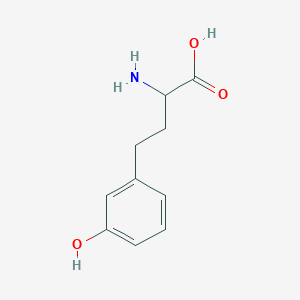
2-Ethyl-2-methyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,3-dithiolane can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiolane ring.
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], which facilitates the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature . This method offers high chemoselectivity and ease of operation without the need for organic solvents.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-Ethyl-2-methyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 2-Ethyl-2-methyl-1,3-dithiolane exerts its effects involves the formation of stable thioacetal linkages with carbonyl groups. This interaction can protect sensitive functional groups during chemical reactions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable complexes with proteins and enzymes is of particular interest.
Comparison with Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the ethyl and methyl substituents.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, offering different chemical properties and reactivity.
Ethyl 1,3-dithiolane-2-carboxylate: Used in similar applications but has an additional carboxylate group, which affects its reactivity and solubility.
Uniqueness: 2-Ethyl-2-methyl-1,3-dithiolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable thioacetal linkages makes it particularly valuable in protecting carbonyl compounds during complex synthetic processes .
Properties
CAS No. |
6008-81-7 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3 |
InChI Key |
HTKIVHYYNMKZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(SCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


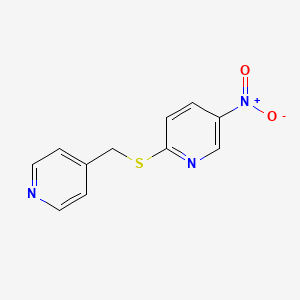
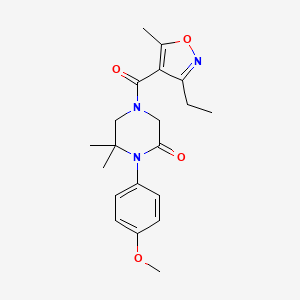
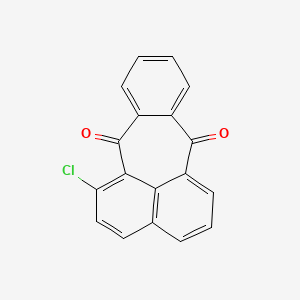
phosphane}](/img/structure/B14171509.png)
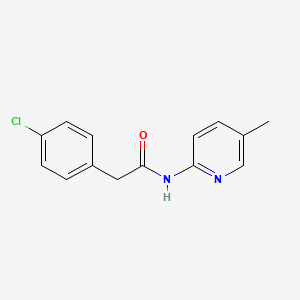
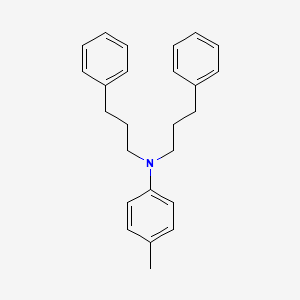

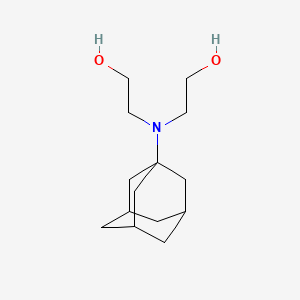
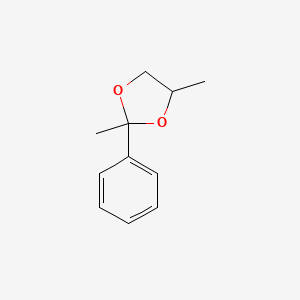
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)
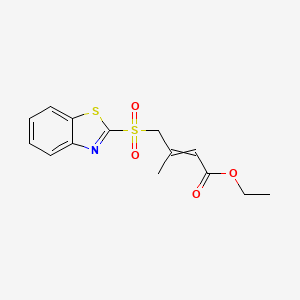
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)

